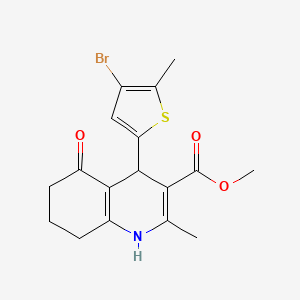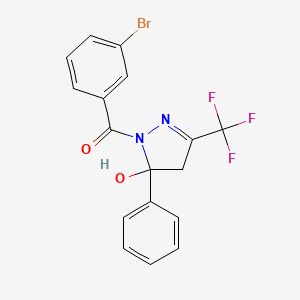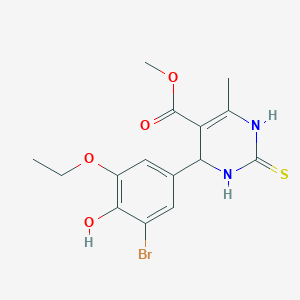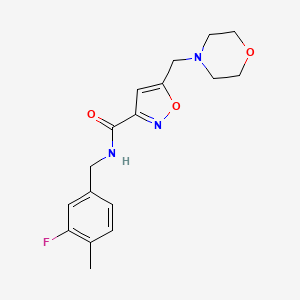
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, also known as FMISO, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. FMISO is a hypoxia imaging agent that selectively accumulates in hypoxic tissues, making it a valuable tool for cancer diagnosis and treatment.
作用机制
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide accumulates in hypoxic tissues through a process called reductive trapping. In hypoxic environments, the reduction of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide by cellular enzymes results in the formation of a stable adduct that is retained within the cells. This process is selective for hypoxic cells, allowing for the specific detection of hypoxic areas within tumors.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is a relatively safe and well-tolerated agent, with no significant biochemical or physiological effects observed in clinical studies. However, as with any radiopharmaceutical agent, there is a small risk of radiation exposure.
实验室实验的优点和局限性
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging offers several advantages over other imaging modalities for the detection of hypoxic tumors. It is non-invasive, provides high spatial resolution, and allows for the quantification of hypoxia. However, there are some limitations to its use, including the need for specialized equipment and expertise, as well as the relatively short half-life of the radiotracer.
未来方向
There are several potential future directions for the use of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in cancer diagnosis and treatment. One area of research is the development of new hypoxia imaging agents that may offer improved sensitivity and specificity for the detection of hypoxic tumors. Another area of research is the combination of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging with other imaging modalities, such as magnetic resonance imaging (MRI), to provide a more comprehensive assessment of tumor biology. Additionally, there is ongoing research into the use of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging for the evaluation of treatment response and the prediction of treatment outcomes.
合成方法
The synthesis of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves a series of chemical reactions starting with the reaction of 3-fluoro-4-methylbenzylamine with 3-nitrobenzaldehyde to form 3-fluoro-4-methylbenzylideneimine. This intermediate is then reacted with morpholine and sodium triacetoxyborohydride to yield the final product, N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide.
科学研究应用
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been extensively studied for its use in PET imaging for the detection of hypoxic tumors. Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging allows for the identification of hypoxic areas within tumors, which can guide treatment planning and monitoring of treatment response.
属性
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-12-2-3-13(8-15(12)18)10-19-17(22)16-9-14(24-20-16)11-21-4-6-23-7-5-21/h2-3,8-9H,4-7,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJZEIHUWUPFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2=NOC(=C2)CN3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

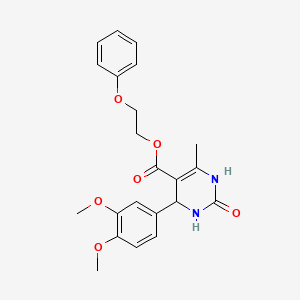
![dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate](/img/structure/B5186930.png)
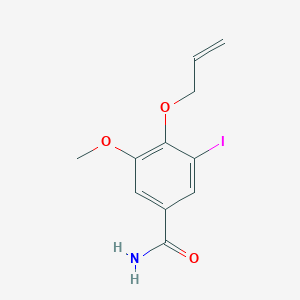
![5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5186934.png)
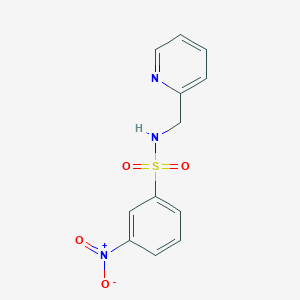
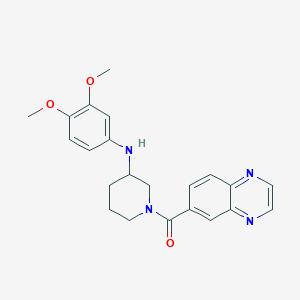
![4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5186980.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2,5-dimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5186984.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5186987.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B5186993.png)
